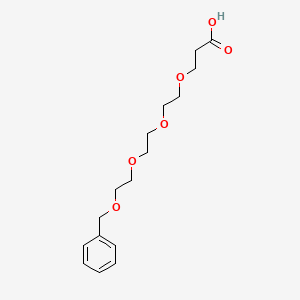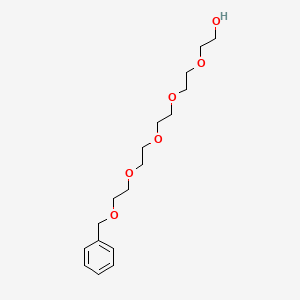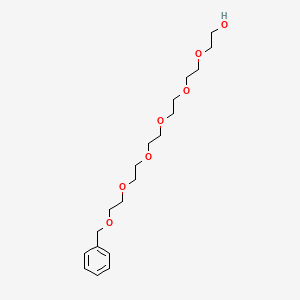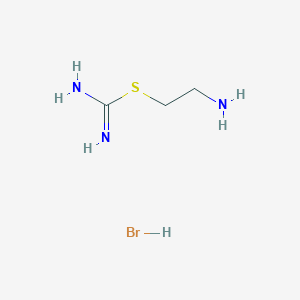
2-(2-Aminoethyl)isothiourea dihydrobromide
Übersicht
Beschreibung
2-(2-Aminoethyl)isothiourea dihydrobromide, commonly known as AET, is a reducing agent that contains an isothiouronium group . It is used as a disulfide reducing agent and is known to inhibit nitric oxide synthase (NOS) . It is also a radioprotective agent .
Synthesis Analysis
The synthesis of ethylamine thiourea, another name for AET, involves using cycloethylamine, hydrobromic acid, and thiourea as raw materials . The process begins by mixing thiourea with hydrogen bromide acid, followed by the dropwise addition of cycloethylamine at a temperature below 150 °C .Molecular Structure Analysis
The linear formula of AET is NH2CH2CH2SC(=NH)NH2 · 2HBr . It has a molecular weight of 281.01 .Chemical Reactions Analysis
Although AET does not have a free thiol group (-SH) like 2-mercaptoethanol and dithiothreitol (DTT), it reacts with water to decompose transiently into thiol intermediates that act on disulfide in a manner similar to these compounds containing free -SH groups .Physical And Chemical Properties Analysis
AET is a powder that is soluble in water (50 mg/mL), producing a clear to very slightly hazy, colorless to yellow solution . It has a melting point of 190-196 °C (lit.) .Wissenschaftliche Forschungsanwendungen
“2-(2-Aminoethyl)isothiourea dihydrobromide” is a compound that has been used in scientific research for its inhibitory effects on nitric oxide synthase (NOS) . NOS is an enzyme that plays a key role in the production of nitric oxide, a molecule involved in various physiological and pathological processes. Therefore, the compound can be used in the field of biochemistry and physiology to study these processes .
In terms of application, the compound is typically used in experimental procedures involving cell cultures or animal models. The specific methods of application or experimental procedures would depend on the particular study design and research question .
-
Radioprotection : This compound has been found to have radioprotective activity against x-rays . This means it can protect cells from the damaging effects of radiation, which could be useful in fields like oncology and radiology.
-
Chemical Analysis : It can be used as a quantitative analysis reagent for heavy metal ions . This application is relevant in the field of analytical chemistry, where it can help in the detection and quantification of heavy metals in various samples.
-
Agriculture : It can be used as a plant growth regulator , promoting crop growth and increasing yield. This application is relevant in the field of agriculture and botany.
-
Biochemistry : As I mentioned earlier, it inhibits nitric oxide synthase (NOS), which is involved in various physiological and pathological processes .
-
Reduction of Disulfides : It is known to be a reducing agent, specifically for the reduction of disulfides . This application is relevant in the field of organic chemistry.
-
Radioprotection : This compound has been found to have radioprotective activity against x-rays . This means it can protect cells from the damaging effects of radiation, which could be useful in fields like oncology and radiology.
-
Chemical Analysis : It can be used as a quantitative analysis reagent for heavy metal ions . This application is relevant in the field of analytical chemistry, where it can help in the detection and quantification of heavy metals in various samples.
-
Agriculture : It can be used as a plant growth regulator , promoting crop growth and increasing yield. This application is relevant in the field of agriculture and botany.
-
Biochemistry : As I mentioned earlier, it inhibits nitric oxide synthase (NOS), which is involved in various physiological and pathological processes .
-
Reduction of Disulfides : It is known to be a reducing agent, specifically for the reduction of disulfides . This application is relevant in the field of organic chemistry.
Safety And Hazards
AET is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation . It should be stored in dry, cool, and well-ventilated places with containers kept tightly closed .
Eigenschaften
IUPAC Name |
2-aminoethyl carbamimidothioate;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3S.2BrH/c4-1-2-7-3(5)6;;/h1-2,4H2,(H3,5,6);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVMCVGTDUKDHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSC(=N)N)N.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H11Br2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
151-16-6 (parent cpd), 18144-22-4 (sulfate (1:1)), 2141-04-0 (mono-hydrobromide), 63680-10-4 (diacetate), 63680-11-5 (diperchlorate), 63680-12-6 (di-hydriodide), 63680-13-7 (phosphate (1:1)), 871-25-0 (di-hydrochloride) | |
| Record name | beta-Aminoethylisothiuronium Bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
281.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminoethyl)isothiourea dihydrobromide | |
CAS RN |
56-10-0 | |
| Record name | beta-Aminoethylisothiuronium Bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamimidothioic acid, 2-aminoethyl ester, hydrobromide (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | S-2-aminoethylthiouronium bromide hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.234 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | S-(2-AMINOETHYL)ISOTHIURONIUM BROMIDE HYDROBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03K18418PY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







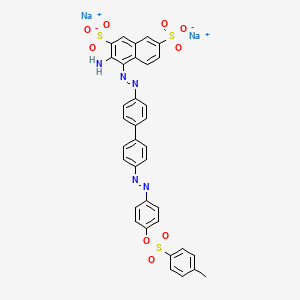


![2-[2-(Benzyloxy)ethoxy]ethanol](/img/structure/B1666787.png)
